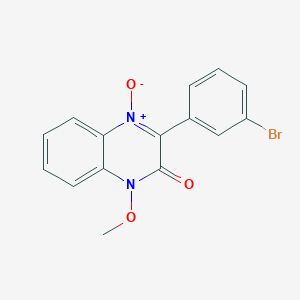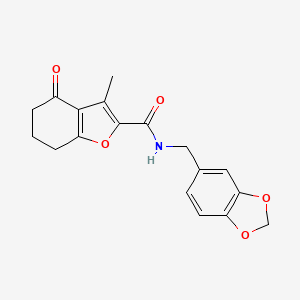![molecular formula C17H19N3O3 B4393043 N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide
Descripción general
Descripción
N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide, also known as MPN, is a synthetic compound that belongs to the class of nicotinamide derivatives. MPN has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activation of Akt, a signaling pathway that is involved in cell survival and proliferation. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, this compound has been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are involved in the pathogenesis of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not known.
Direcciones Futuras
There are several future directions for the research on N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. In addition, studies are needed to evaluate the safety and efficacy of this compound in humans. This compound can also be modified to improve its pharmacokinetic properties and enhance its therapeutic efficacy. Furthermore, the combination of this compound with other drugs or therapies may provide synergistic effects and improve the treatment outcomes of various diseases.
Aplicaciones Científicas De Investigación
N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, this compound has been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are involved in the pathogenesis of neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[3-[(2-methoxybenzoyl)amino]propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-8-3-2-7-14(15)17(22)20-11-5-10-19-16(21)13-6-4-9-18-12-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYQFGAORIDYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,3-benzothiazol-2-ylamino)carbonyl]benzamide](/img/structure/B4392979.png)
![3-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4392980.png)
![N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4392985.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B4392986.png)
![ethyl 4-methyl-2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4392993.png)
![5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4393008.png)
![4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4393015.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4393026.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4393028.png)
![N-[3-(benzoylamino)propyl]isonicotinamide](/img/structure/B4393034.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4393056.png)
